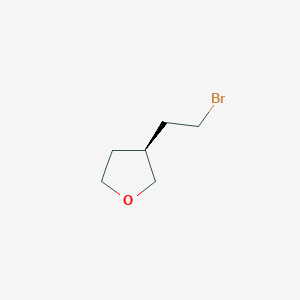

(3S)-3-(2-Bromoethyl)tetrahydrofuran

Description

(3S)-3-(2-Bromoethyl)tetrahydrofuran is a brominated tetrahydrofuran derivative featuring a stereogenic center at the C3 position. Its structure comprises a tetrahydrofuran ring substituted with a 2-bromoethyl group at the (S)-configured carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and materials science. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions) for further functionalization .

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

(3S)-3-(2-bromoethyl)oxolane |

InChI |

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2/t6-/m1/s1 |

InChI Key |

QUNGVZNMYWXZDW-ZCFIWIBFSA-N |

Isomeric SMILES |

C1COC[C@@H]1CCBr |

Canonical SMILES |

C1COCC1CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: (3S)-3-(2-Bromoethyl)tetrahydrofuran is distinguished by its simple 2-bromoethyl substituent, offering straightforward reactivity for further derivatization. In contrast, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran () contains a bulky bromochlorophenylmethyl-phenoxy group, which limits its reactivity but enhances binding specificity in pharmaceutical contexts . Nitro and dimethyl groups in (2S,3S)-3-(3-bromophenyl)-6,6-dimethyl-2-nitro-tetrahydrobenzofuran-4(5H)-one () increase steric hindrance, making it suitable for asymmetric catalysis but less reactive in nucleophilic substitutions .

Stereochemical Impact: The (3S) configuration is critical for the biological activity of pharmaceutical intermediates like (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, as stereochemistry influences receptor binding in drug candidates . Natural lignans such as 3,4-di-(3-methoxy-4-hydroxyphenyl)tetrahydrofuran () exhibit planar chirality, which is less relevant to synthetic intermediates but crucial for their antioxidant properties .

Synthetic Utility: Brominated tetrahydrofurans with simple substituents (e.g., 2-bromoethyl) are preferred for stepwise synthesis due to their predictable reactivity. Conversely, complex derivatives like those in and require tailored organocatalytic methods (e.g., Michael-SN₂ reactions) for enantioselective synthesis .

Reactivity and Stability Comparisons

Table 2: Reactivity Profiles

Key Observations:

- The 2-bromoethyl group in (3S)-3-(2-Bromoethyl)tetrahydrofuran enhances SN₂ reactivity compared to bromophenyl-substituted analogs, which exhibit slower reaction kinetics due to aromatic ring stabilization .

- Steric hindrance in phenoxy-substituted derivatives () reduces nucleophilic attack rates but improves thermal stability, making them suitable for high-temperature pharmaceutical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.